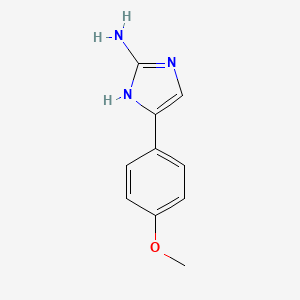

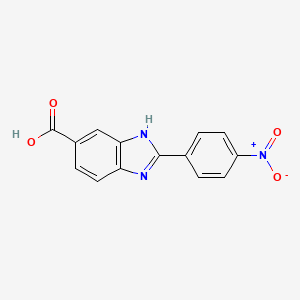

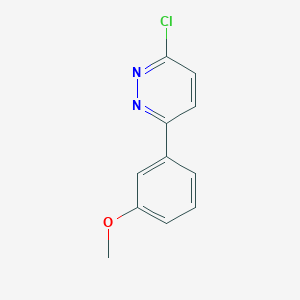

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid, also known as 4-nitrobenzoic acid, is an organic compound with the molecular formula C7H5NO4. It is a colorless solid that is soluble in most organic solvents. 4-nitrobenzoic acid is an important synthetic intermediate used in the synthesis of many organic compounds, including pharmaceuticals, dyes, and pesticides. It is also used in the manufacture of photographic materials and as a preservative in food and cosmetics.

Applications De Recherche Scientifique

Antihypertensive Activity

Research has explored the synthesis of derivatives of 2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid for their potential antihypertensive activity. These studies involve creating compounds that target the angiotensin II receptor, a key player in blood pressure regulation. For example, Sharma, Kohli, and Sharma (2010) synthesized derivatives incorporating biphenyl carboxylic moieties and demonstrated their significant antihypertensive effects (Sharma, Kohli, & Sharma, 2010). Similarly, Sharma, Kohli, and Sharma (2010) developed another set of compounds with benzimidazole derivatives showing promise as antihypertensive agents (Sharma, Kohli, & Sharma, 2010).

Antimycobacterial Activity

The compound has been utilized in eco-friendly synthesis routes to create derivatives with antimycobacterial properties. For instance, Warekar et al. (2016) conducted a study synthesizing compounds through an eco-friendly route and testing them against Mycobacterium tuberculosis, demonstrating effective antimycobacterial activity for some compounds (Warekar et al., 2016).

Antimicrobial Activity

The benzimidazole moiety, a key part of the compound, is known for its diverse biological activities, including antimicrobial properties. El-Meguid (2014) synthesized new compounds containing benzimidazole and evaluated their antimicrobial activities, finding significant efficacy against various bacteria and fungi (El-Meguid, 2014).

Analgesic and Antispasmodic Activities

Studies have also investigated the analgesic and antispasmodic activities of benzimidazole derivatives. Aydin, Beis, and Can (2003) found that certain derivatives, particularly 2-(2-nitro-phenyl)-1H-benzimidazole 5-carboxylic acid, showed naloxone-sensitive analgesic activity in specific tests, highlighting its potential in pain management (Aydin, Beis, & Can, 2003).

Cytotoxic Evaluation for Cancer Treatment

The synthesis of novel derivatives incorporating benzimidazole has been conducted for cytotoxic evaluation against cancer cell lines. Taherian et al. (2019) synthesized quinazolinone derivatives substituted with benzimidazole, showing significant cytotoxic activity against specific cancer cell lines (Taherian et al., 2019).

Propriétés

IUPAC Name |

2-(4-nitrophenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(5-2-8)17(20)21/h1-7H,(H,15,16)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLMYJDUUHCRLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442550 |

Source

|

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitro-phenyl)-3H-benzoimidazole-5-carboxylic acid | |

CAS RN |

69570-99-6 |

Source

|

| Record name | 2-(4-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl[1-(phenylsulponyl)-1H-pyrrol-3-yl]methanone](/img/structure/B1354680.png)

![2-cyclopropyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1354683.png)